Cas no 420123-62-2 (4,5-dichloro-2,3-dihydro-1H-isoindole)

4,5-Dichloro-2,3-dihydro-1H-isoindole is a halogenated isoindoline derivative with a bicyclic structure, featuring two chlorine substituents at the 4 and 5 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its rigid fused-ring system and electron-withdrawing chlorine groups enhance reactivity in nucleophilic substitution and cross-coupling reactions. The saturated nitrogen-containing ring provides stability while allowing further functionalization. Due to its structural specificity, it is valuable in constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions to preserve its reactivity. Its purity and consistent performance make it suitable for precision applications in research and industrial settings.
4,5-dichloro-2,3-dihydro-1H-isoindole structure
420123-62-2 structure
Product Name:4,5-dichloro-2,3-dihydro-1H-isoindole
CAS No:420123-62-2
MF:C8H7Cl2N
MW:188.053879976273
MDL:MFCD32907447
CID:5666789
PubChem ID:23346418
Update Time:2025-05-25

4,5-dichloro-2,3-dihydro-1H-isoindole Chemical and Physical Properties

Names and Identifiers

    • EN300-27748509
    • 4,5-dichloro-2,3-dihydro-1H-isoindole
    • 420123-62-2
    • SCHEMBL6222916
    • 1H-Isoindole, 4,5-dichloro-2,3-dihydro-
    • MDL: MFCD32907447
    • Inchi: 1S/C8H7Cl2N/c9-7-2-1-5-3-11-4-6(5)8(7)10/h1-2,11H,3-4H2
    • InChI Key: DFSRGEFWTAGWRG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2CNCC=21)Cl

Computed Properties

  • Exact Mass: 186.9955546g/mol
  • Monoisotopic Mass: 186.9955546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12Ų

4,5-dichloro-2,3-dihydro-1H-isoindole Pricemore >>

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4,5-dichloro-2,3-dihydro-1H-isoindole Related Literature

Additional information on 4,5-dichloro-2,3-dihydro-1H-isoindole

4,5-Dichloro-2,3-Dihydro-1H-Isoindole (CAS No. 420123-62-2): A Comprehensive Overview

The compound 4,5-dichloro-2,3-dihydro-1H-isoindole (CAS No. 420123-62-2) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the isoindole family, which is a fused bicyclic system consisting of a benzene ring and a pyrrole-like ring. The presence of two chlorine atoms at the 4 and 5 positions introduces unique electronic properties and reactivity, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the importance of 4,5-dichloro-2,3-dihydro-1H-isoindole in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing functional polymers and organic semiconductors. The compound's ability to undergo various substitution reactions has been leveraged to create materials with tailored electronic properties. This has opened up new avenues for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

In terms of synthesis, 4,5-dichloro-2,3-dihydro-1H-isoindole can be prepared through a variety of methods. One common approach involves the cyclization of appropriately substituted chlorinated intermediates under specific reaction conditions. The choice of synthesis method depends on the desired purity and scale of production. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly routes to this compound.

The structural features of 4,5-dichloro-2,3-dihydro-1H-isoindole make it highly versatile in chemical transformations. Its aromaticity provides stability, while the electron-withdrawing chlorine substituents enhance its reactivity in nucleophilic aromatic substitution reactions. This combination allows for the preparation of derivatives with diverse functional groups, which can be tailored for specific applications.

One area where 4,5-dichloro-2,3-dihydro-1H-isoindole has shown promise is in drug discovery. Its unique pharmacokinetic properties and ability to interact with biological targets make it a valuable lead compound for developing new therapeutic agents. Researchers have explored its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways.

In conclusion, 4,5-dichloro-2,3-dihydro-1H-isoindole (CAS No. 420123-62-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its structural features and reactivity make it an invaluable tool for chemists and materials scientists alike. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.

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